molecular formula C16H26N2O2 B14170533 N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine CAS No. 5339-00-4

N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine

Cat. No.: B14170533
CAS No.: 5339-00-4
M. Wt: 278.39 g/mol
InChI Key: BDYHHTQXTLRPRK-UHFFFAOYSA-N
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Description

N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine is an organic compound that features a butyl group and a nitrophenyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine typically involves the reaction of butylamine with 4-nitrophenyl ethyl bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The butylamine moiety can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to changes in their activity. The butylamine moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-N-(4-hydroxybutyl) nitrosamine: A compound with a similar butylamine structure but different functional groups.

    Butyl 4-nitrophenyl ether: Contains a nitrophenyl group but lacks the ethyl chain and butylamine moiety.

Uniqueness

N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

5339-00-4

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

N-butyl-N-[2-(4-nitrophenyl)ethyl]butan-1-amine

InChI

InChI=1S/C16H26N2O2/c1-3-5-12-17(13-6-4-2)14-11-15-7-9-16(10-8-15)18(19)20/h7-10H,3-6,11-14H2,1-2H3

InChI Key

BDYHHTQXTLRPRK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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